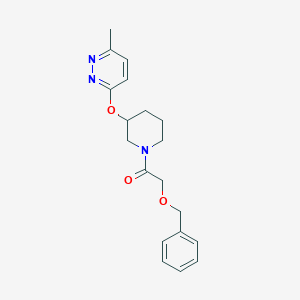2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
CAS No.: 2034481-33-7
Cat. No.: VC4912504
Molecular Formula: C19H23N3O3
Molecular Weight: 341.411
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034481-33-7 |
|---|---|
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341.411 |
| IUPAC Name | 1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-phenylmethoxyethanone |
| Standard InChI | InChI=1S/C19H23N3O3/c1-15-9-10-18(21-20-15)25-17-8-5-11-22(12-17)19(23)14-24-13-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3 |
| Standard InChI Key | JDZOKSSUNQLUOP-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)COCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Molecular Framework
The compound’s structure comprises three distinct regions:
-
Benzyloxy group: A phenylmethyl ether (-O-CH₂-C₆H₅) attached to an ethanone carbonyl.
-
Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 1-position with the ethanone group and at the 3-position with a pyridazine-derived ether.
-
6-Methylpyridazin-3-yloxy group: A pyridazine ring (a diazine with two adjacent nitrogen atoms) substituted with a methyl group at the 6-position and linked via an oxygen atom to the piperidine ring .
This arrangement creates a conformationally flexible yet sterically hindered system, as evidenced by the spatial demands of the benzyloxy and pyridazine groups.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₂₁N₃O₃ | |
| Molecular weight | 327.4 g/mol | |
| Boiling point | Not reported | – |
| Melting point | Not reported | – |
| Density | Not reported | – |
The absence of experimental data on melting/boiling points and solubility underscores the need for further characterization.
Synthetic Pathways and Analytical Data
Spectroscopic Characterization
Future Research Directions
Synthetic Optimization
-
Catalysis: Explore palladium-catalyzed cross-coupling for pyridazine-piperidine linkage.
-
Stereoselectivity: Investigate asymmetric synthesis to isolate enantiomers with distinct bioactivities.
Biological Screening
-
Kinase panels: Profile against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
-
ADMET studies: Assess metabolic stability and toxicity in hepatocyte models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume